molecular formula C13H20ClNO B1455834 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride CAS No. 1354960-08-9

2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride

Cat. No.: B1455834
CAS No.: 1354960-08-9
M. Wt: 241.76 g/mol
InChI Key: AKDAOSWWAJYLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Biodegradation

The compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride can be linked to environmental biodegradation studies. Research on similar compounds like dimethylphenols, specifically 2,5-dimethylphenols, has shown their cometabolism by specific bacteria. In a study by Pieper et al. (1995), it was found that 2,5-dimethylphenols were cometabolized by Alcaligenes eutrophus JMP 134 via the ortho pathway into dimethylmuconolactones as dead-end products, demonstrating a potential environmental biodegradation pathway for similar compounds (Pieper et al., 1995).

Spectroscopy and Photochemistry

The fluorescence and phosphorescence spectra of dimethylphenols, including 2,5-dimethylphenol, have been studied at low temperatures. The research by Vert et al. (1987) investigated changes in pKa values in excited states for various dimethylphenols, which could be relevant for understanding the spectroscopic behavior of this compound (Vert et al., 1987).

Crystal Structure Analysis

The crystal structure of bis(N-methylmorpholine betaine) hydrochloride, a related compound to this compound, was analyzed by Dega-Szafran et al. (2002). This study provides insights into the structural features of similar compounds, which can be crucial for understanding their chemical behavior and potential applications (Dega-Szafran et al., 2002).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related compounds, such as various dimethylphenol derivatives, can provide insight into the synthetic pathways and chemical behavior of this compound. For instance, Klan et al. (2000) discussed the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids, indicating potential applications in organic synthesis and biochemistry (Klan et al., 2000).

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-9-4-5-10(2)12(6-9)13-7-14-11(3)8-15-13;/h4-6,11,13-14H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDAOSWWAJYLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=C(C=CC(=C2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.